"N-(4-Fluorobenzyl)ethane-1,2-diamine" CAS number and properties
"N-(4-Fluorobenzyl)ethane-1,2-diamine" CAS number and properties
An In-Depth Technical Guide to N-(4-Fluorobenzyl)ethane-1,2-diamine
Authored by: A Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, N-(4-Fluorobenzyl)ethane-1,2-diamine. We will delve into its core properties, spectroscopic signature, synthesis, applications, and safety protocols, providing a holistic understanding of this versatile compound.
Introduction: The Versatility of a Fluorinated Diamine Scaffold
N-(4-Fluorobenzyl)ethane-1,2-diamine is a substituted diamine that has garnered interest as a versatile building block in synthetic and medicinal chemistry. The molecule incorporates three key structural features: a flexible ethane-1,2-diamine backbone, a rigid aromatic phenyl ring, and an electron-withdrawing fluorine atom. The ethane-1,2-diamine motif is a prevalent scaffold in numerous biologically active compounds, valued for its ability to engage in hydrogen bonding and act as a bidentate ligand for metal chelation. The introduction of a 4-fluorobenzyl group significantly modulates the compound's steric and electronic properties, influencing its lipophilicity, basicity, and metabolic stability. This strategic fluorination is a common tactic in drug design to enhance binding affinity and improve pharmacokinetic profiles. This guide aims to provide a detailed examination of this compound, from its fundamental chemical identity to its practical applications and handling.
Chemical Identity and Core Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physical characteristics. N-(4-Fluorobenzyl)ethane-1,2-diamine is primarily available as a free base and as a dihydrochloride salt, each with distinct properties.
Table 1: Chemical Identifiers
| Identifier | N-(4-Fluorobenzyl)ethane-1,2-diamine (Free Base) | N-(4-Fluorobenzyl)ethane-1,2-diamine Dihydrochloride |
| CAS Number | 2070-85-1[1] | 828-18-2 |
| Molecular Formula | C₉H₁₃FN₂[1] | C₉H₁₃FN₂·2HCl |
| Molecular Weight | 168.21 g/mol [1] | 241.14 g/mol |
| SMILES | C1=C(C=CC(=C1)F)CNCCN[1] | C1=C(C=CC(=C1)F)CNCCN.Cl.Cl |
| InChI Key | PCPZFFZRIRWJGI-UHFFFAOYSA-N | PCPZFFZRIRWJGI-UHFFFAOYSA-N |
Table 2: Physicochemical and Computational Properties (Free Base)
| Property | Value | Source |
| Physical State | Liquid | |
| Boiling Point | 265.3°C | |
| Density | 1.082 g/cm³ | |
| Topological Polar Surface Area (TPSA) | 38.05 Ų | |
| LogP (calculated) | 0.874 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 4 | [1] |
The presence of the fluorine atom at the para-position of the benzyl group imparts moderate electron-withdrawing effects, which can influence the reactivity of the aromatic ring and the basicity of the nitrogen atoms.
Spectroscopic Profile: Elucidating the Structure
Structural confirmation is paramount in chemical synthesis. While publicly available, fully assigned spectra for this specific compound are scarce, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles of NMR, IR, and MS.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex but highly informative. The aromatic protons on the fluorobenzyl group will appear as two distinct multiplets (doublet of doublets) in the ~7.0-7.4 ppm region, characteristic of a 1,4-disubstituted benzene ring. The benzylic protons (-CH₂-Ar) should present as a singlet or a triplet around 3.7-3.9 ppm. The two methylene groups of the ethylenediamine backbone (-CH₂-CH₂-) will likely appear as complex multiplets between 2.7 and 3.0 ppm. The amine protons (-NH and -NH₂) will be visible as broad singlets, and their chemical shift can vary depending on solvent and concentration.
-
¹³C NMR: The carbon NMR will show distinct signals for the aromatic carbons, with the carbon directly bonded to fluorine exhibiting a large C-F coupling constant (~245 Hz). The benzylic carbon should appear around 53-55 ppm, while the two ethylenediamine carbons will be found further upfield, typically in the 40-50 ppm range.
Table 3: Predicted Spectroscopic Data
| Technique | Feature | Expected Position/Value | Rationale |
| ¹H NMR | Aromatic Protons | ~7.0-7.4 ppm (m) | 1,4-disubstituted aromatic ring |
| Benzylic Protons | ~3.7-3.9 ppm (s) | -CH₂- group adjacent to aromatic ring and N | |
| Ethylenediamine Protons | ~2.7-3.0 ppm (m) | Aliphatic -CH₂- groups adjacent to N | |
| Amine Protons | Variable (br s) | Exchangeable protons | |
| IR | N-H Stretch | 3300-3500 cm⁻¹ (broad) | Primary and secondary amine groups |
| C-H Stretch (sp³) | 2850-3000 cm⁻¹ | Aliphatic C-H bonds | |
| C=C Stretch (Aromatic) | ~1500-1600 cm⁻¹ | Benzene ring stretching | |
| C-F Stretch | 1150-1250 cm⁻¹ (strong) | Strong absorption typical for aryl fluorides | |
| MS (EI) | Molecular Ion (M⁺) | m/z = 168 | Corresponds to the molecular weight |
| Major Fragment | m/z = 109 | Loss of the ethylenediamine moiety, leaving [F-C₆H₄-CH₂]⁺ |
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups. A broad absorption in the 3300-3500 cm⁻¹ region is indicative of the N-H stretching vibrations of the primary and secondary amines. Aliphatic C-H stretching will be observed between 2850 and 3000 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1500-1600 cm⁻¹ range. Critically, a strong, characteristic absorption band between 1150-1250 cm⁻¹ will confirm the presence of the C-F bond.[3]
Mass Spectrometry (MS)
In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 168, corresponding to the molecular weight of the free base. A prominent fragment would likely be observed at m/z 109, resulting from the cleavage of the bond between the benzylic carbon and the nitrogen, corresponding to the stable 4-fluorobenzyl cation.
Synthesis and Reaction Chemistry
Representative Synthetic Protocol
The synthesis of N-(4-Fluorobenzyl)ethane-1,2-diamine is typically achieved through the reductive amination of 4-fluorobenzaldehyde with ethylenediamine or via direct nucleophilic substitution. A common and efficient laboratory-scale method involves the reaction of 4-fluorobenzylamine with an appropriately protected ethylenediamine derivative, or more directly, the reaction of ethylenediamine with 4-fluorobenzyl chloride.
Protocol: Reductive Amination of 4-Fluorobenzaldehyde with Ethylenediamine
-
Imine Formation: To a solution of ethylenediamine (excess, e.g., 5 equivalents) in methanol (0.5 M), add 4-fluorobenzaldehyde (1.0 eq) dropwise at 0 °C. The excess ethylenediamine serves to minimize the formation of the bis-benzylated product.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The formation of the intermediate imine can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture again to 0 °C. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Work-up: After the reaction is complete (as monitored by TLC), quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction & Purification: Extract the aqueous residue with an organic solvent like dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by vacuum distillation to yield the pure N-(4-Fluorobenzyl)ethane-1,2-diamine.
Caption: Workflow for the synthesis of N-(4-Fluorobenzyl)ethane-1,2-diamine.
Reactivity
The compound's two distinct amine groups provide multiple sites for further functionalization. It can serve as a nucleophile in reactions to form amides, sulfonamides, and ureas. Its utility as a bidentate ligand is demonstrated in its reaction with compounds like hexachlorocyclotriphosphazatriene, where it displaces two chlorine atoms to form spirocyclic phosphazene derivatives. This reactivity makes it a valuable intermediate for constructing more complex molecular architectures.
Applications in Research and Development
The primary value of N-(4-Fluorobenzyl)ethane-1,2-diamine lies in its role as a structural scaffold in drug discovery and as an intermediate in agrochemical synthesis.
Medicinal Chemistry Scaffold
Conformationally flexible diamines are crucial scaffolds in medicinal chemistry.[4] They allow for the spatial arrangement of various pharmacophoric groups to optimize interactions with biological targets like enzymes or receptors.[4] The N-(4-Fluorobenzyl)ethane-1,2-diamine framework can be further elaborated at the primary amine position to generate libraries of compounds for screening. For instance, related N-(4-halobenzyl)amides have been synthesized and evaluated for antifungal activity against various Candida strains, suggesting a potential avenue for exploration with this scaffold.[5][6]
Caption: Role as a building block in the drug discovery pipeline.
Safety and Handling
As with any reactive chemical intermediate, proper handling of N-(4-Fluorobenzyl)ethane-1,2-diamine is essential. Information from multiple safety data sheets (SDS) indicates several hazards.[7][8][9][10]
Table 4: GHS Hazard Information
| GHS Pictogram(s) | Signal Word | Hazard Statement(s) |
| corrosive, health hazard | Danger | H302: Harmful if swallowed.[7][11] H314: Causes severe skin burns and eye damage.[7][8] H335: May cause respiratory irritation.[7] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work should be conducted in a well-ventilated laboratory fume hood to avoid inhalation of vapors.[7]
-
Eye Protection: Wear chemical safety goggles and a face shield.[8]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile or neoprene) and wear a lab coat. Avoid all skin contact.[9]
-
Respiratory Protection: If ventilation is inadequate, a full-face respirator with appropriate cartridges should be used.[7]
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated area, sealed in a tightly closed container.[1][8] It should be stored away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[9]
Conclusion
N-(4-Fluorobenzyl)ethane-1,2-diamine is a valuable and versatile chemical intermediate with a well-defined property profile. Its combination of a flexible diamine core and a fluorinated aromatic moiety makes it an attractive building block for the synthesis of complex molecules, particularly in the fields of medicinal and materials chemistry. A thorough understanding of its synthesis, reactivity, and safety profile, as outlined in this guide, is crucial for its effective and safe utilization in research and development.
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